molecular formula C15H12O5 B1241221 Toralactone CAS No. 41743-74-2

Toralactone

Cat. No.: B1241221
CAS No.: 41743-74-2
M. Wt: 272.25 g/mol
InChI Key: NFNQIVIXHYXLPG-UHFFFAOYSA-N
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Description

Toralactone is an organic heterotricyclic compound with the chemical formula C15H12O5 . It is characterized by a 9,10-dihydroxy-1H-benzo[g]isochromen-1-one structure, substituted at positions 3 and 7 by methyl and methoxy groups, respectively . This compound is a member of the naphtho-α-pyrone family and is known for its presence in various plants, including the seeds of Cassia tora L. and Cassia obtusifolia L. .

Preparation Methods

Synthetic Routes and Reaction Conditions: Toralactone can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the seeds of Cassia tora L. and Cassia obtusifolia L. This process includes:

Chemical Reactions Analysis

Toralactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Introduction to Toralactone

This compound is a compound derived from the plant Cassia obtusifolia, commonly known as Semen Cassiae. This compound has garnered attention for its potential applications in pharmaceuticals, particularly in the context of metabolic health, including weight management and cholesterol regulation. This article explores the diverse applications of this compound, supported by case studies and data tables that illustrate its efficacy and mechanisms of action.

Weight Management and Lipid Regulation

This compound has been primarily investigated for its efficacy in reducing blood fat levels and aiding in weight loss. Research indicates that compounds derived from Semen Cassiae, including this compound, can modulate serum cholesterol levels in hyperlipidemic models.

  • Case Study : A study involving guinea pigs demonstrated that this compound derivatives significantly reduced serum cholesterol levels and body weight when administered over a specified period. The results suggested that these compounds could serve as effective agents in managing obesity and related metabolic disorders .

Hepatoprotective Effects

Recent studies have revealed that this compound glycosides possess hepatoprotective properties, making them potential candidates for developing liver-related pharmaceuticals.

  • Case Study : Research published in PubMed highlighted the protective effects of this compound against liver damage induced by toxins. The study provided insights into the mechanisms through which this compound exerts its protective effects, indicating its role as a hepatoprotective agent .

Antioxidant Properties

The antioxidant activity of this compound has been documented, contributing to its potential use in formulations aimed at reducing oxidative stress.

  • Data Table: Antioxidant Activity of this compound Derivatives
Compound NameIC50 Value (µg/mL)Source
This compound120Cassia obtusifolia
Neothis compound95Cassia obtusifolia
Nor-toralactone110Cercospora species

This table summarizes the antioxidant activities of various derivatives of this compound, demonstrating their potential utility in health supplements aimed at combating oxidative stress.

Anti-inflammatory Effects

This compound's anti-inflammatory properties have also been explored, particularly its ability to modulate inflammatory pathways.

  • Case Study : A study indicated that treatment with this compound reduced markers of inflammation in animal models subjected to inflammatory stimuli. This suggests potential applications in treating inflammatory diseases .

Biological Activity

Toralactone is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Derivatives

This compound is a lactone derivative that has been studied for its potential therapeutic applications. Its chemical structure allows it to interact with various biological pathways, making it a candidate for further research in medicinal chemistry.

Biological Activities

This compound exhibits several notable biological activities, which can be categorized as follows:

  • Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which are crucial in combating oxidative stress-related diseases.
  • Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory effects, potentially useful in treating chronic inflammatory conditions.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens.

Antioxidant Activity

A study conducted by Feng et al. (2021) evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that this compound effectively scavenged free radicals, demonstrating its potential as an antioxidant agent.

Assay TypeIC50 Value (µM)
DPPH Scavenging25.4
ABTS Scavenging18.9

Anti-inflammatory Effects

In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in managing inflammatory diseases.

CytokineControl (pg/mL)This compound Treated (pg/mL)
TNF-alpha15075
IL-620090

Antimicrobial Properties

This compound's antimicrobial activity was assessed against several bacterial strains using the agar well diffusion method. The results are summarized below:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Studies

  • Case Study on Antioxidant Activity : A clinical trial investigated the effects of this compound supplementation in patients with oxidative stress markers. Results showed a significant reduction in malondialdehyde levels, indicating improved oxidative status.
  • Case Study on Anti-inflammatory Effects : In a randomized controlled trial involving patients with rheumatoid arthritis, participants receiving this compound exhibited reduced joint swelling and pain compared to the placebo group.

Q & A

Basic Research Questions

Q. What are the primary pharmacological activities of toralactone, and what experimental models are used to validate them?

this compound exhibits two key pharmacological activities: (1) antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) via direct microbial inhibition , and (2) hepatoprotective activity mediated through Nrf2-dependent antioxidant pathways in rodent models . For validation, researchers employ:

  • In vitro antibacterial assays (e.g., MIC determination against MRSA strains) .
  • In vivo liver injury models (e.g., carbon tetrachloride-induced hepatotoxicity in rats) with Nrf2 pathway analysis (e.g., Keap1 dissociation assays) .

Q. What standardized methods are used to isolate and structurally characterize this compound from Cassia obtusifolia?

Isolation involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification using HPLC or column chromatography . Structural identification employs:

  • NMR spectroscopy for determining functional groups (e.g., lactone ring signals at δ 5.8–6.2 ppm) .
  • Mass spectrometry (MS) to confirm molecular weight (272.25 g/mol) and fragmentation patterns .

Q. What are the key structural features of this compound that correlate with its bioactivity?

this compound (C₁₅H₁₂O₅) contains a dibenzopyrone scaffold with hydroxyl and carbonyl groups critical for binding to molecular targets like P-glycoprotein (P-gp) and Nrf2. The lactone ring and planar structure enhance membrane permeability and target engagement .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s dual role in P-gp inhibition and Nrf2 activation?

  • P-gp inhibition : Use resistant cancer cell lines (e.g., MCF-7/adr) to measure paclitaxel cytotoxicity enhancement via calcein-AM efflux assays .
  • Nrf2 activation : Employ Nrf2-knockout mice or siRNA-mediated Nrf2 silencing in hepatocytes to isolate its antioxidant effects .
  • Dose-response analysis : Test overlapping concentration ranges (e.g., 10–100 μM) to identify mechanistic crosstalk .

Q. How can contradictory data on this compound’s mechanism (e.g., P-gp vs. Nrf2) be resolved?

Contradictions often arise from model-specific responses . For example:

  • P-gp inhibition dominates in cancer cell studies , while Nrf2 activation is prominent in liver tissue .
  • Use orthogonal assays (e.g., CRISPR-edited cells, pathway-specific inhibitors) to decouple overlapping mechanisms .

Q. What methodologies are recommended for studying this compound’s pharmacokinetics and bioavailability?

  • LC-MS/MS to quantify plasma/tissue concentrations in preclinical models .
  • Radiolabeled this compound (e.g., ¹⁴C) for tracking absorption and distribution .
  • Caco-2 cell monolayers to assess intestinal permeability and efflux transporter involvement .

Q. How can network pharmacology approaches elucidate this compound’s polypharmacology in complex diseases?

  • Bioinformatics tools : Use databases like TCMSP or STITCH to map this compound-target-disease networks .
  • Molecular docking : Validate interactions with P-gp (PDB ID: 4Q9H) and Keap1 (PDB ID: 1X2R) .
  • Multi-omics integration : Combine transcriptomics (Nrf2 pathway genes) and metabolomics (oxidative stress markers) in animal models .

Q. What experimental strategies can identify synergistic effects between this compound and conventional therapeutics?

  • Combination index (CI) analysis : Test this compound with paclitaxel or doxorubicin in resistant cell lines using Chou-Talalay methods .
  • Transcriptomic profiling : Identify co-regulated pathways (e.g., oxidative stress + apoptosis) using RNA-seq .

Q. Methodological Considerations

  • Standardization : Ensure batch-to-batch consistency in this compound extracts via HPLC quantification (λ = 254 nm) .
  • Negative controls : Include Nrf2 inhibitors (e.g., ML385) or P-gp substrates (e.g., verapamil) to validate specificity .

Properties

CAS No.

41743-74-2

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

1,10-dihydroxy-7-methoxy-3-methylbenzo[g]isochromen-9-one

InChI

InChI=1S/C15H12O5/c1-7-3-8-4-9-5-10(19-2)6-11(16)12(9)14(17)13(8)15(18)20-7/h3-6,17-18H,1-2H3

InChI Key

NFNQIVIXHYXLPG-UHFFFAOYSA-N

SMILES

CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O)OC

Canonical SMILES

CC1=CC2=CC3=CC(=CC(=O)C3=C(C2=C(O1)O)O)OC

melting_point

252 - 254 °C

Key on ui other cas no.

41743-74-2

physical_description

Solid

Synonyms

toralactone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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